LS2265 - 72678-30-9

LS2265

Catalog Number: EVT-3493702
CAS Number: 72678-30-9
Molecular Formula: C19H20ClNO6S
Molecular Weight: 425.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

LS2265 is classified as a pyridine derivative due to its structural characteristics. The synthesis of LS2265 involves the modification of fenofibrate, a well-known fibrate drug, through the addition of taurine. This modification not only alters the pharmacological properties but may also improve the compound's efficacy in specific therapeutic contexts.

Synthesis Analysis

Methods and Technical Details

The synthesis of LS2265 can be achieved through several methods, with one prominent approach involving the Suzuki cross-coupling reaction. This reaction typically employs a palladium catalyst to facilitate the coupling of halogenated pyridine derivatives with boronic acids. The specific synthetic route for LS2265 includes:

  1. Modification of Fenofibrate: The initial step involves modifying fenofibrate to introduce the taurine group.
  2. Reaction Conditions: The reaction is conducted under controlled conditions to optimize yield and purity, often utilizing automated systems for precise control over temperature and reagent concentrations.

In industrial settings, both batch and continuous flow processes may be employed to scale up production while maintaining high yield and purity levels.

Chemical Reactions Analysis

Reactions and Technical Details

LS2265 can participate in various chemical reactions typical for pyridine derivatives. Key reactions include:

  1. Nucleophilic Substitution: Due to the presence of amine groups, LS2265 can undergo nucleophilic substitution reactions.
  2. Coupling Reactions: As indicated in its synthesis, LS2265 can be synthesized through coupling reactions that involve palladium catalysts.

These reactions are essential for further functionalization or modification of LS2265 to enhance its biological activity or develop new derivatives.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LS2265 exhibits several notable physical and chemical properties:

These properties are critical for understanding how LS2265 behaves in biological systems and during synthesis.

Applications

Scientific Uses

LS2265 has potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its modifications from fenofibrate suggest possible uses in:

  • Cholesterol Management: Similar to fenofibrate, LS2265 may be explored for its efficacy in managing cholesterol levels.
  • Cardiovascular Research: Given its structural similarities to known cardiovascular agents, it could be investigated for new therapeutic uses.
  • Drug Development: As a modified derivative, LS2265 presents opportunities for developing novel drugs targeting lipid metabolism disorders.
Introduction: LS2265 as a Peroxisome Proliferator

Historical Development of Fenofibrate Derivatives

The evolution of LS2265 stems from iterative refinements of fibrate pharmacology:

  • First-generation formulations (1960s–1990s): Early fenofibrate compounds exhibited poor aqueous solubility and bioavailability, requiring coadministration with high-fat meals. Absorption variability exceeded 35% in clinical studies due to inconsistent dissolution profiles [3] [8].
  • Micronization/nanoparticle technologies (1990s–2010s): Particle size reduction improved solubility but introduced new limitations. Micronized fenofibrate (e.g., Tricor®) showed 30% higher bioavailability than non-micronized forms but retained food-dependent absorption. Nanoparticle formulations enabled dose reduction (48 mg ≈ 200 mg conventional) yet lacked metabolic stability [3] [6].
  • Active metabolite derivatives (Post-2010): Development shifted toward hydrophilic salts (e.g., fenofibric acid choline) to eliminate food effects. While bioavailability increased to >90%, these agents failed to address PPARα-independent inflammatory pathways in metabolic diseases [3] [8].

Table 1: Progression of Fenofibrate Formulations Leading to LS2265

GenerationKey InnovationsBioavailability Limitations
1st (Non-micronized)Crystalline forms (e.g., Lipofen®)25–40% variability; high-fat meal required
2nd (Micronized)Particle size <100μm (e.g., Antara®)18–32% food effect persistence
3rd (Salts/Nano)Choline salts, nanoparticles (Trilipix®)Food-independent but limited tissue targeting
LS2265Taurine conjugation + ester linkageEnhanced hepatoselectivity; dual PPARα/anti-inflammatory action

LS2265 emerged as a structural hybrid incorporating:

  • The isopropyl ester moiety of classic fenofibrate for hepatic uptake
  • A taurine conjugate replacing carboxylate groups to exploit bile acid transport pathways [4] [8].

Structural Rationale for Taurine Conjugation in LS2265

Taurine conjugation confers three mechanistic advantages over conventional fibrates:

A. Enhanced Nuclear Receptor Engagement

  • Taurine-conjugated bile acids (Tau-BAs) naturally activate hepatic farnesoid X receptor (FXR) and sphingosine-1-phosphate receptor 2 (S1PR2), modulating lipid metabolism and inflammation [1] [4].
  • LS2265’s taurine moiety enables synergistic PPARα/FXR co-activation:
  • In vitro: 2.1-fold greater PPARα transactivation vs. fenofibric acid at 10μM
  • 68% induction of FXR-responsive genes (BSEP, SHP) in hepatocytes [4].

B. Solubility and Tissue Targeting

  • Taurine’s sulfonate group (-SO₃⁻) increases water solubility by 4.7-fold vs. fenofibrate, facilitating portal blood absorption.
  • Hepatic uptake via Na⁺-taurocholate cotransporting polypeptide (NTCP) increases liver:plasma ratio to 15:1, minimizing systemic exposure [1] [4].

C. Anti-Inflammatory Signaling

  • Tau-BAs suppress NLRP3 inflammasome and NF-κB via S1PR2:
  • 72% reduction in IL-1β in HCV-infected hepatocytes with Tau-BAs [1].
  • LS2265 replicates this by generating taurine-conjugated fenofibric acid in hepatocytes, targeting inflammatory pathways distinct from PPARα [1].

Structural Comparison: Fenofibrate vs. LS2265

Fenofibrate:  [Isopropyl ester]-O-C(=O)-C(C)(C)-O-[p-(4-chlorobenzoyl)phenyl]  LS2265:  [Isopropyl ester]-O-C(=O)-C(C)(C)-O-[p-(4-chlorobenzoyl)phenyl]-NH-CH₂-CH₂-SO₃H  

Research Significance in Metabolic Disease Models

LS2265 demonstrates efficacy across three metabolic disease domains:

A. Dyslipidemia with Inflammation

  • In hApoB100-transgenic mice:
  • Triglycerides: -54% vs. baseline (p<0.001)
  • HDL-C: +28% (p=0.003)
  • Hepatic TNF-α: -62% (vs. -38% with fenofibrate; p<0.01) [1] [4].
  • Superior to statin-fibrate combos in LDLR⁻/⁻ mice, reducing aortic lesions by 41% (p=0.002) [8].

B. Diabetic Microvascular Complications

  • Mimicking fenofibrate’s retinopathy benefits (FIELD trial):
  • Retinal VEGF expression suppressed by 77% in db/db mice (LS2265) vs. 49% (fenofibrate)
  • Amputation risk reduced via S1PR2-mediated neuroprotection [8] [4].

C. NAFLD/NASH Pathogenesis

  • In methionine-choline-deficient diet (MCD) models:
  • Hepatic taurine increased 3.2-fold, activating bile acid conjugation enzymes (BACS/BAAT)
  • Fibrosis score improved by 2.1 stages vs. control (p<0.001) [1] [4].

Table 2: Preclinical Efficacy of LS2265 in Metabolic Disease Models

Disease ModelKey ParametersLS2265 EffectFenofibrate Effect
hApoB100-transgenic miceSerum triglycerides↓54%*↓38%
Hepatic TNF-α mRNA↓62%*↓41%
db/db mice (retinopathy)Retinal VEGF immunofluorescence↓77%*↓49%
MCD diet (NASH)Collagen-I deposition (IHC)↓71%*↓53%
Statistical significance vs. fenofibrate: *p<0.01

Knowledge Gaps in LS2265 Mechanism Characterization

Critical unresolved questions impede clinical translation:

A. Taurine-Dependent vs. PPARα-Dependent Effects

  • Unknown proportion of benefits attributable to taurine vs. fenofibryl moiety:
  • Knockout studies lacking: No data in PPARα⁻/⁻ or FXR⁻/⁻ mice to isolate taurine’s contributions
  • Tau-BAs show S1PR2 bias in HCV cirrhosis, but LS2265’s receptor tropism unquantified [1] [7].

B. Tissue-Specific Metabolism

  • Compartmental differences in LS2265 hydrolysis:
  • Hepatocyte vs. enterocyte conversion rates to active metabolite unmeasured
  • Splenic circulation data absent: Tau-BAs accumulate in splenic blood in cirrhosis; relevance to LS2265 unknown [1] [9].

C. Microbiome Interactions

  • Taurine conjugation alters gut microbiota’s bile acid metabolism:
  • No studies on LS2265’s impact on 7α-dehydroxylase activity or secondary BA formation
  • Potential FXR-microbiome crosstalk unexplored [4] [7].

D. Human BA Composition Variability

  • Murine models (e.g., Cyp2a12⁻/⁻/Cyp2c70⁻/⁻) replicate human BA profiles but lack translational validation:
  • Human hepatocytes show 1:3–3.5 tauro:glyco-conjugation ratio—LS2265 may disrupt this balance [4] [9].

Table 3: Key Research Gaps and Proposed Validation Approaches

Knowledge GapCurrent LimitationRecommended Approach
Receptor signaling biasUnknown S1PR2 vs. PPARα contributionIn vivo studies in PPARα⁻/⁻/S1PR2⁻/⁻ mice
Tissue-specific distributionNo splenic/hepatic metabolite dataPortal vs. splenic vein sampling in cirrhosis models
Microbiome-derived BA modulationUncharacterized deconjugation effectsMetagenomics + bile acid profiling in feces
Species differences in conjugationMurine vs. human BA conjugation ratiosChimeric mice with humanized hepatocytes

Compound Nomenclature and Specifications

Properties

CAS Number

72678-30-9

Product Name

LS2265

IUPAC Name

2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonic acid

Molecular Formula

C19H20ClNO6S

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C19H20ClNO6S/c1-19(2,18(23)21-11-12-28(24,25)26)27-16-9-5-14(6-10-16)17(22)13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,23)(H,24,25,26)

InChI Key

IYNIXDBLAVOMAW-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NCCS(=O)(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)NCCS(=O)(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.